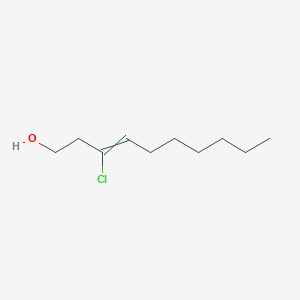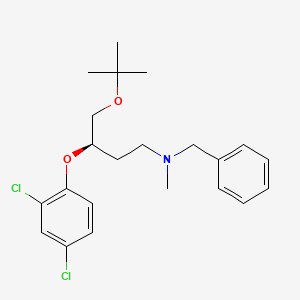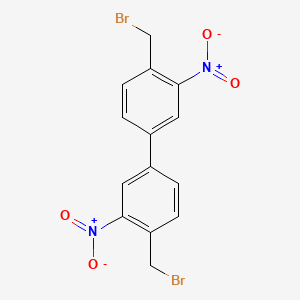![molecular formula C14H9ClN2O2 B12531285 Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzoic acid derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve the catalytic oxidation of toluene or other aromatic compounds in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates .
Análisis De Reacciones Químicas
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are known for their diverse biological activities.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in various applications, including medicinal chemistry.
The uniqueness of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern and the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H9ClN2O2 |
|---|---|
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-11-12(7-17-13(11)16-6-10)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
DXNQRSIWCCUYLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)



![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)


![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)

